3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group. Benzoxazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones under specific conditions. One common method includes the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding approach . The reaction conditions often involve the use of catalysts such as anhydrous sodium sulfate and solvents like chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
Baicalin: Contains a benzoxazine ring but with different substituents and biological activities.
Uniqueness
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to its specific combination of a benzoxazine ring with a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-oxo-2-phenyl-4H-1,4-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c17-14-12(9-5-2-1-3-6-9)20-13-10(15(18)19)7-4-8-11(13)16-14/h1-8,12H,(H,16,17)(H,18,19) |
InChI Key |
ZMZYMWQUNWEEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC=CC(=C3O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.